2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride
Overview
Description
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride (2-OBAH) is an organic compound belonging to the oxabicycloalkanones family. It is a white, crystalline solid with a molecular weight of 219.6 g/mol. 2-OBAH has a wide range of applications in the field of scientific research, and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purines and pyrimidines. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride has also been used to study the effects of nitric oxide on endothelial cells.
Mechanism Of Action
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride acts as an inhibitor of DHFR and COX-2 enzymes. It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition leads to a decrease in the production of purines and pyrimidines, as well as a decrease in the production of prostaglandins.
Biochemical And Physiological Effects
The inhibition of DHFR and COX-2 enzymes by 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride leads to a decrease in the production of purines and pyrimidines, as well as a decrease in the production of prostaglandins. This can lead to a decrease in cell proliferation and an increase in cell death. In addition, the inhibition of DHFR can lead to an increase in the levels of homocysteine, which is associated with an increased risk of cardiovascular disease.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride in lab experiments is that it is a highly specific inhibitor of DHFR and COX-2 enzymes. This allows researchers to study the effects of these enzymes on biochemical and physiological processes without interference from other enzymes. However, 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride is an organic compound, and is therefore susceptible to degradation when exposed to light and heat.
Future Directions
There are a number of potential future directions for research involving 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride. These include further investigations into the effects of 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride on cell proliferation and cell death, as well as studies into the effects of 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride on the production of other important biomolecules such as hormones and neurotransmitters. Additionally, further research could be done to investigate the potential therapeutic applications of 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride, such as its use as an anti-inflammatory agent or an inhibitor of cancer cell growth. Finally, research could also be done to explore the potential use of 2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride as a tool to study the effects of nitric oxide on endothelial cells.
properties
IUPAC Name |
2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXXSQBQDHGGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2OC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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